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Abstract

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually
inhibits Class | phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin
(mTOR). By targeting two critical nodes in the PISBK/AKT/mTOR signaling pathway, Apitolisib
has demonstrated significant preclinical and clinical activity against a range of human cancers.
This document provides a comprehensive technical overview of Apitolisib, including its
molecular formula, physicochemical properties, mechanism of action, and detailed
experimental protocols for its evaluation.

Chemical and Physical Properties

Apitolisib is a thienopyrimidine derivative with the following molecular characteristics:
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Property Value Source
Molecular Formula C23H30NsO3S [1112]
Molecular Weight 498.60 g/mol [2][3]
CAS Number 1032754-93-0 [1]
Appearance Powder [1]

2 years at -20°C (Powder), 2
Storage Conditions weeks at 4°C in DMSO, 6 [1]
months at -80°C in DMSO

Predicted pKa (Strongest

o 13.47 [4]
Acidic)
Predicted pKa (Strongest
) 6.76 [4]
Basic)
Predicted LogP 1.52 [4]

Mechanism of Action and Signaling Pathway

Apitolisib exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and
MTOR, key components of a signaling pathway frequently deregulated in cancer.[5][6][7] This
dual inhibition leads to the suppression of downstream signaling, resulting in the induction of
apoptosis and inhibition of cell proliferation.[8][9]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth, survival, and metabolism.[7] Upon activation by growth factors, PI3K phosphorylates
phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-
trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH)
domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn,
phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a
serine/threonine kinase that exists in two distinct complexes, mMTORC1 and mTORC2, which
regulate protein synthesis, cell growth, and survival.[10]

Apitolisib targets the ATP-binding sites of both PI3K and mTOR, thereby blocking the entire
downstream signaling cascade.[6]
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Apitolisib inhibits the PI3BK/AKT/mTOR signaling pathway.

In Vitro and In Vivo Efficacy

Apitolisib has demonstrated potent inhibitory activity against various cancer cell lines and in

vivo tumor models.

In Vitro Kinase and Cell-Based Assays
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Target Assay Type ICs0 | Ki Source
PI3Ka Cell-free 5nM [11[3][10]
PI3KPB Cell-free 27 nM [1][3][10]
PI3Kd Cell-free 7nM [1][3][10]
PI3Ky Cell-free 14 nM [11[3][10]
mTOR Cell-free 17 nM (Ki) [1][3]
PC3 (Prostate) Cell Proliferation 307 nM [3]
MCF7 (Breast) Cell Proliferation 255 nM [3]
A-172 (Glioblastoma) Apoptosis Induction 46.47% apoptotic cells  [8]

(20 pM, 48h)
U-118-MG Apoptosis Induction

) 7.7% apoptotic cells [8]
(Glioblastoma) (20 M, 48h)

In Vivo Xenograft Models

In mouse xenograft models, orally administered Apitolisib has shown significant anti-tumor
activity. For instance, in both PC-3 (prostate cancer) and MCF-7 (breast cancer) xenograft
models, a dose of 1 mg/kg resulted in significant tumor growth delay.[3] At the maximum
tolerated dose of 7.5 mg/kg, tumor stasis or regression was observed.[3]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized
the absorption, distribution, metabolism, and excretion of Apitolisib.
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Species Dose Route Key Findings Source

Low clearance
(Clp: 9.2

Mouse 1 mg/kg v ] [3]
mL/min/kg), Vss:
1.7 L/kg
Favorable
5 mg/kg & 50 o
Mouse Oral pharmacokinetic [3]
mg/kg
parameters
Dose-
proportional
Human 2-70 mg Oral o [11][12]
pharmacokinetic
s
Target
Human =216 mg Oral modulation [11][12]
observed

Experimental Protocols

The following are representative experimental methodologies for evaluating the activity of
Apitolisib.

Cell Viability and Proliferation Assay (MTT or CellTiter-
Glo)

This protocol is adapted from studies on glioblastoma and other cancer cell lines.[3][8]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://pubmed.ncbi.nlm.nih.gov/26787751/
https://aacrjournals.org/clincancerres/article/22/12/2874/122000/Phase-I-Study-of-Apitolisib-GDC-0980-Dual
https://pubmed.ncbi.nlm.nih.gov/26787751/
https://www.benchchem.com/product/b1684593?utm_src=pdf-body
https://www.selleckchem.com/products/GDC-0980-RG7422.html
https://www.mdpi.com/1422-0067/22/21/11511
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed cells in 96-well plates

!

Incubate for 24 hours

!

Treat with varying concentrations
of Apitolisib

!

Incubate for 24-72 hours

Add MTT or CellTiter-Glo
reagent

Measure absorbance or
luminescence

Calculate ICso values

Click to download full resolution via product page

A typical workflow for assessing cell viability after Apitolisib treatment.

Methodology:

¢ Cell Seeding: Plate cancer cells (e.g., A-172, U-118-MG, PC3, MCF7) in 96-well plates at a
density of 2 x 10° cells per well and allow them to adhere for 24 hours.[8]
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o Treatment: Replace the culture medium with fresh medium containing various concentrations
of Apitolisib (e.g., 50 nM to 50,000 nM).[8] Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.
o Reagent Addition:

o For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for
formazan crystal formation. Solubilize the crystals with a solubilization buffer.

o For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well to lyse the cells and
generate a luminescent signal proportional to the amount of ATP present.

o Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or
luminescence (for CellTiter-Glo) using a plate reader.

e Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the ICso value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This method is used to quantify the induction of apoptosis by Apitolisib.
Methodology:

o Cell Treatment: Seed cells in 6-well plates and treat with Apitolisib at desired
concentrations for 24 or 48 hours.[8]

o Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

» Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated
Annexin V and Propidium lodide (PI) according to the manufacturer's protocol.

e Flow Cytometry: Analyze the stained cells using a flow cytometer.

o Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- /
Pl-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic
(Annexin V- / PI+).
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Clinical Development

Apitolisib has been evaluated in several Phase | and Il clinical trials for various solid tumors.
[4][11][13][14]

A first-in-human Phase | trial established the safety, tolerability, and recommended Phase I
dose (RP2D) of Apitolisib.[11][12] The most common grade >3 toxicities observed at the
RP2D of 40 mg once daily included hyperglycemia, rash, liver dysfunction, and diarrhea.[11]
[12] Pharmacodynamic studies in this trial confirmed target engagement at doses =16 mg, as
evidenced by the suppression of phosphorylated AKT levels.[11][12]

A Phase Il trial in patients with metastatic renal cell carcinoma compared Apitolisib to
everolimus.[14][15] This study found that dual PISK/mTOR inhibition with Apitolisib was less
effective and associated with more high-grade adverse events compared to everolimus.[14]

Conclusion

Apitolisib is a potent dual inhibitor of the PI3BK/mTOR pathway with demonstrated preclinical
anti-cancer activity. While its clinical development has faced challenges related to its toxicity
profile, it remains a valuable tool for cancer research and a lead compound for the
development of next-generation PI3K/mTOR inhibitors. The experimental protocols outlined in
this guide provide a framework for the continued investigation of Apitolisib and other
molecules targeting this critical signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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